Ursodeoxycholic acid 7-N-acetylglucosaminide

Bile Acid Metabolism Conjugation Pathway Urinary Excretion

Ursodeoxycholic acid 7-N-acetylglucosaminide (UDCA 7-NAG) is a glycosidic conjugate of ursodeoxycholic acid, formed via the selective N-acetylglucosaminidation pathway in humans. This conjugation, mediated by UDP-glycosyltransferase UGT3A1, occurs preferentially at the 7β-hydroxyl group of UDCA.

Molecular Formula C32H53NO9
Molecular Weight 595.8 g/mol
Cat. No. B12381891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrsodeoxycholic acid 7-N-acetylglucosaminide
Molecular FormulaC32H53NO9
Molecular Weight595.8 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)C
InChIInChI=1S/C32H53NO9/c1-16(5-8-25(37)38)20-6-7-21-26-22(10-12-32(20,21)4)31(3)11-9-19(36)13-18(31)14-23(26)41-30-27(33-17(2)35)29(40)28(39)24(15-34)42-30/h16,18-24,26-30,34,36,39-40H,5-15H2,1-4H3,(H,33,35)(H,37,38)/t16-,18+,19-,20?,21?,22?,23+,24-,26?,27+,28-,29-,30?,31+,32-/m1/s1
InChIKeyOJWRORNYMMWQQM-JMRNEVRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ursodeoxycholic Acid 7-N-Acetylglucosaminide: Conjugated Bile Acid Metabolite for Metabolic Tracing and Choleretic Research


Ursodeoxycholic acid 7-N-acetylglucosaminide (UDCA 7-NAG) is a glycosidic conjugate of ursodeoxycholic acid, formed via the selective N-acetylglucosaminidation pathway in humans. This conjugation, mediated by UDP-glycosyltransferase UGT3A1, occurs preferentially at the 7β-hydroxyl group of UDCA [1]. UDCA 7-NAGs represent major urinary metabolites following UDCA administration and have been identified as specific diagnostic indices for primary biliary cirrhosis [2]. Unlike standard UDCA, which undergoes extensive enterohepatic recycling, UDCA 7-NAG exhibits distinct biliary excretion kinetics and bicarbonate-modulating properties in vivo [3].

Why UDCA or Other Bile Acid Conjugates Cannot Substitute for UDCA 7-N-Acetylglucosaminide


Generic substitution with unconjugated UDCA or its common amino acid conjugates (tauroursodeoxycholic acid, TUDCA; glycoursodeoxycholic acid, GUDCA) is scientifically invalid for studies targeting the N-acetylglucosaminide pathway or its specific pharmacodynamic profile. N-acetylglucosaminidation is a selective conjugation pathway restricted to bile acids containing a 7β-hydroxyl group [1]; UDCA itself is predominantly amidated with glycine or taurine in the liver and undergoes extensive enterohepatic circulation [2], whereas UDCA 7-NAG is primarily excreted renally [3]. Critically, UDCA 7-NAG exhibits unique biliary effects—significantly reducing biliary bicarbonate concentration and demonstrating a longer-lasting choleretic effect post-infusion—that are not recapitulated by UDCA, TUDCA, or GUDCA [4]. Therefore, for research applications requiring the specific conjugation, elimination profile, or bicarbonate-modulating activity of this metabolite, UDCA 7-NAG is not interchangeable with its parent compound or amino acid conjugates.

Quantitative Evidence Differentiating UDCA 7-N-Acetylglucosaminide from UDCA and Related Analogs


Selective Urinary Conjugation: 32% N-Acetylglucosaminide vs. 96% Glucuronidation for HDCA

In a clinical study administering 0.5 g of [24-13C]-UDCA to a patient with extrahepatic cholestasis, 32% of the total UDCA excreted in urine was conjugated with N-acetylglucosamine [1]. In contrast, when [24-13C]-hyodeoxycholic acid (HDCA, a 6α-hydroxylated bile acid lacking the 7β-hydroxyl group) was administered, 96% of the excreted amount was glucuronidated, with no N-acetylglucosaminide detected [1]. This demonstrates a profound pathway bifurcation based on the presence of the 7β-hydroxyl group.

Bile Acid Metabolism Conjugation Pathway Urinary Excretion

Differential Biliary Bicarbonate Modulation: UDCA 7-NAG Decreases, UDCA Increases Concentration

In bile fistula rats receiving intravenous infusion at 0.3 or 0.6 μmol/min/100 g b.w. for 2 h, UDCA 7-NAG significantly decreased biliary bicarbonate concentration [1]. In direct contrast, unconjugated ursodeoxycholic acid (UDCA) significantly increased biliary bicarbonate concentration under identical experimental conditions [1]. Tauroursodeoxycholic acid (TUDCA) and glycoursodeoxycholic acid (GUDCA) did not significantly change biliary bicarbonate concentration [1].

Choleresis Biliary Physiology Bicarbonate Transport

Prolonged Choleretic Duration: UDCA 7-NAG Sustains Bile Flow Longer Than UDCA or TUDCA

In the same bile fistula rat model, UDCA 7-NAG demonstrated a longer-lasting effect on bile flow after cessation of infusion compared to unconjugated UDCA, TUDCA, and GUDCA [1]. The correlation coefficient (r²) between biliary total bile acid excretion and bile flow for UDCA 7-NAG (r² = 0.39) was substantially lower than that for the comparator bile acids (r² = 0.75-0.92) at the higher 0.6 μmol/min/100 g dose level [1].

Bile Flow Choleresis Pharmacodynamics

Diagnostic Immunoassay Sensitivity: Monoclonal Antibody Detects UDCA 7-NAG at 17 pg Midpoint

Monoclonal antibody Ab-#8, raised specifically against UDCA 7-NAG conjugates, demonstrated a highly sensitive dose-response curve for nonamidated UDCA 7-NAG with a midpoint of 17 pg per assay [1]. Cross-reactivities with eleven other bile acids, including potential interfering metabolites such as UDCA 3-sulfate, were negligibly low [1]. Daily urinary excretion rates in healthy subjects were quantified at 1030 and 469 μg as GUDCA 7-NAG equivalent [1].

Immunoassay Biomarker Detection Diagnostic Development

In Vitro Confirmation of 7β-Hydroxyl-Dependent Conjugation Selectivity

In vitro studies using human liver and kidney microsomes confirmed that N-acetylglucosaminidation is selective for bile acids containing a 7β-hydroxyl group [1]. The transferase activity required UDP-N-acetylglucosamine as the sugar donor and was mainly active towards UDCA, with only minor activity observed towards amidated UDCA, hyodeoxycholic acid, and β-muricholic acid [2]. No N-acetylglucosaminidation was detectable with major primary and secondary bile acids lacking the 7β-hydroxyl group [2].

Enzymology UGT3A1 Substrate Specificity

Biliary Excretion Pattern: UDCA 7-NAG Excreted Unchanged, UDCA Undergoes Taurine Conjugation

In bile fistula rats, UDCA 7-NAG, along with TUDCA 7-NAG and GUDCA 7-NAG, was mostly excreted in an unchanged form in bile following intravenous infusion [1]. In contrast, unconjugated UDCA was excreted as a conjugate with taurine, indicating it underwent metabolic transformation prior to biliary elimination [1].

Biliary Excretion Metabolic Stability Enterohepatic Circulation

Validated Research Applications for Ursodeoxycholic Acid 7-N-Acetylglucosaminide Based on Quantitative Evidence


Investigating Biliary Bicarbonate Transport Mechanisms

Based on the demonstrated ability of UDCA 7-NAG to significantly decrease biliary bicarbonate concentration—a directional effect opposite to that of UDCA [4]—this compound is uniquely suited for mechanistic studies of ductal bicarbonate secretion and cholangiocyte transport function. Unlike UDCA, TUDCA, or GUDCA, UDCA 7-NAG modulates bicarbonate independently of increasing its concentration, enabling dissection of bicarbonate handling pathways in cholestatic or biliary disease models [4].

Metabolic Pathway Tracing of 7β-Hydroxyl-Selective Conjugation

Given that 32% of excreted UDCA appears as the N-acetylglucosaminide in humans, whereas HDCA yields none [4], UDCA 7-NAG is the definitive analytical standard for quantifying N-acetylglucosaminidation activity in vivo and in vitro. It is the only reliable compound for calibrating LC-MS/MS or immunoassay methods targeting this specific conjugation pathway, particularly for studies of UGT3A1 function [3].

Primary Biliary Cirrhosis Diagnostic Biomarker Development

UDCA 7-NAGs are identified as specific diagnostic indices for primary biliary cirrhosis [4]. With monoclonal antibody Ab-#8 demonstrating 17 pg assay sensitivity and negligible cross-reactivity with 11 other bile acids [4], this compound is essential as an immunogen and assay calibrator for developing ELISA-based diagnostic kits for PBC monitoring. Healthy subject urinary excretion values (469-1030 μg/day) provide a reference baseline [4].

Choleretic Drug Discovery with Prolonged Duration of Action

UDCA 7-NAG induces a longer-lasting choleretic effect post-infusion compared to UDCA, TUDCA, and GUDCA, with a bile acid excretion-flow correlation (r²=0.39) substantially lower than comparators (r²=0.75-0.92) [4]. This unique pharmacodynamic profile makes UDCA 7-NAG a valuable reference compound or lead scaffold for developing choleretic agents with sustained bile flow induction, particularly where bile acid-independent choleretic mechanisms are desired [4].

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